Obtustyrene is a natural product found in Schnella guianensis, Pisum sativum, and other organisms with data available.

Obtustyrene

CAS No.: 21148-31-2

Cat. No.: VC16985613

Molecular Formula: C16H16O2

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21148-31-2 |

|---|---|

| Molecular Formula | C16H16O2 |

| Molecular Weight | 240.30 g/mol |

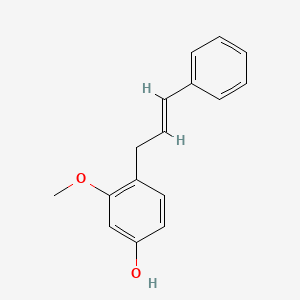

| IUPAC Name | 3-methoxy-4-[(E)-3-phenylprop-2-enyl]phenol |

| Standard InChI | InChI=1S/C16H16O2/c1-18-16-12-15(17)11-10-14(16)9-5-8-13-6-3-2-4-7-13/h2-8,10-12,17H,9H2,1H3/b8-5+ |

| Standard InChI Key | ZAGLUIIUOWEVEN-VMPITWQZSA-N |

| Isomeric SMILES | COC1=C(C=CC(=C1)O)C/C=C/C2=CC=CC=C2 |

| Canonical SMILES | COC1=C(C=CC(=C1)O)CC=CC2=CC=CC=C2 |

Introduction

Structural Characteristics

Molecular Architecture

The obtustyrene molecule comprises two aromatic rings connected by a propenyl bridge. The methoxy group at position 3 and the hydroxyl group at position 4 on the phenolic ring create a polar domain, while the phenylpropenyl moiety contributes to its hydrophobicity . Key structural descriptors include:

Table 1: Structural and Physicochemical Properties of Obtustyrene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₆O₂ | |

| SMILES | COC1=C(C=CC(=C1)O)C/C=C/C2=CC=CC=C2 | |

| InChIKey | ZAGLUIIUOWEVEN-VMPITWQZSA-N | |

| Topological Polar Surface Area | 29.46 Ų | |

| Rotatable Bonds | 4 |

The (E)-configuration of the propenyl group ensures planar geometry, facilitating interactions with hydrophobic protein pockets .

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions for obtustyrene adducts, such as [M+H]+ (155.8 Ų) and [M+Na]+ (170.8 Ų), highlight its stability in mass spectrometric analyses . Density functional theory (DFT) calculations corroborate its low synthetic accessibility score (1.971), underscoring the complexity of its stereochemistry .

Natural Occurrence and Synthesis

Biosynthetic Origins

Obtustyrene is predominantly isolated from the Dalbergia genus, notably D. retusa, where it contributes to the plant’s defense mechanisms against pathogens . Recent metabolomic studies have also identified it in Pisum sativum (garden pea), expanding its known natural distribution .

Synthetic Approaches

A breakthrough in obtustyrene synthesis was achieved through a palladium-catalyzed para-selective allylation of phenols using unactivated allylic alcohols . This method, conducted under mild conditions (open-air, ambient temperature), affords a regioselective yield of 78–85% (Figure 1):

Figure 1: Regioselective synthesis of obtustyrene via Pd-catalyzed allylation .

This strategy eliminates the need for protective groups, enhancing synthetic efficiency compared to traditional Friedel-Crafts alkylation .

Pharmacokinetic Profile

Absorption and Distribution

Obtustyrene exhibits moderate intestinal absorption (HIA = 0.006) but high plasma protein binding (97.66%), prolonging its systemic circulation . Its ability to cross the blood-brain barrier (BBB penetration = 0.337) suggests potential neuropharmacological applications .

Table 2: Key Pharmacokinetic Parameters

| Parameter | Value | Implication |

|---|---|---|

| logP | 3.257 | High lipophilicity |

| logS | -3.455 | Low aqueous solubility |

| Caco-2 Permeability | -4.761 cm/s | Limited intestinal uptake |

| Volume of Distribution | 0.761 L/kg | Tissue-penetrant |

Metabolism and Excretion

Obtustyrene is a substrate for cytochrome P450 enzymes, particularly CYP2C9 (substrate score = 0.958) and CYP3A4 (substrate score = 0.396) . Its clearance rate (CL = 0.761 mL/min/kg) indicates hepatic metabolism as the primary elimination route .

Biological Activities and Mechanisms

Enzyme Modulation

Obtustyrene inhibits CYP1A2 (inhibition score = 0.992) and CYP2D6 (score = 0.937), implicating it in drug-drug interactions . Computational models predict strong binding to peroxisome proliferator-activated receptors (PPARs), hinting at anti-inflammatory properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume